A Technical Guide to Ethyl(3,3,3-trifluoropropyl)amine Hydrochloride: Synthesis, Properties, and Applications
A Technical Guide to Ethyl(3,3,3-trifluoropropyl)amine Hydrochloride: Synthesis, Properties, and Applications
Abstract: This document provides an in-depth technical overview of Ethyl(3,3,3-trifluoropropyl)amine hydrochloride (CAS No. 1221722-74-2), a fluorinated aliphatic amine of growing importance in synthetic chemistry. The incorporation of a trifluoromethyl (CF3) group offers profound advantages in tuning the physicochemical properties of parent molecules, making this compound a strategic building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide details the compound's key properties, presents a validated synthetic methodology via reductive amination, discusses its primary applications, and outlines critical safety and handling protocols. The content is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylated scaffolds in their work.
Introduction: The Strategic Value of Fluorinated Amines
In the landscape of modern chemical synthesis, fluorinated organic compounds occupy a privileged position.[1] The strategic introduction of fluorine atoms into a molecule can dramatically alter its properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity for biological targets.[2][4] Among these, the trifluoromethyl group (–CF3) is particularly impactful. Trifluoromethylated aliphatic amines are cornerstone motifs in numerous commercial drugs and agrochemicals due to their ability to enhance efficacy and bioavailability.[1][3][4]
Ethyl(3,3,3-trifluoropropyl)amine hydrochloride is an exemplary building block within this class. It provides a trifluoromethylated propyl backbone functionalized with a secondary amine, offering a versatile handle for constructing more complex molecular architectures.[3] This guide serves as a comprehensive resource, grounded in established chemical principles and safety practices, to facilitate its effective use in research and development.
Physicochemical and Structural Properties
The fundamental properties of Ethyl(3,3,3-trifluoropropyl)amine hydrochloride are summarized below. Accurate characterization is the bedrock of reproducible and successful synthesis.
| Property | Value | Source(s) |
| CAS Number | 1221722-74-2 | [5] |
| Chemical Name | N-ethyl-3,3,3-trifluoropropan-1-amine hydrochloride | [6] |
| Molecular Formula | C5H11ClF3N | [7] |
| Molecular Weight | 177.60 g/mol | [7] |
| Appearance | White to off-white solid/crystalline powder | Inferred from related compounds[8] |
| SMILES | CCNCCC(F)(F)F.Cl | Derived from free base[6] |
| InChIKey | DDCUMHOQMAWOKZ-UHFFFAOYSA-N | (for free base)[6] |
Synthesis via Direct Reductive Amination
The most efficient and widely adopted method for synthesizing secondary amines of this type is direct reductive amination. This process involves the condensation of a primary amine with an aldehyde to form an intermediate imine, which is then reduced in situ to the target amine. The subsequent introduction of hydrochloric acid affords the stable hydrochloride salt.
The synthesis of Ethyl(3,3,3-trifluoropropyl)amine hydrochloride is logically achieved by the reaction of Ethylamine with 3,3,3-Trifluoropropanal [9][10], followed by reduction and salt formation.
Causality of Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the preferred reducing agent.[11] It is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. Its steric bulk and moderate reactivity contribute to high selectivity and fewer side reactions compared to harsher reagents like sodium borohydride.[11]
-
Solvent: Aprotic solvents such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are ideal. They effectively dissolve the reactants and do not interfere with the reducing agent.
-
Salt Formation: Conversion to the hydrochloride salt is critical. The free amine is often a volatile, harder-to-handle liquid. The salt form is typically a stable, crystalline solid, which simplifies purification (via recrystallization), storage, and handling.
Experimental Workflow: Synthesis Protocol
Reaction: 3,3,3-Trifluoropropanal + Ethylamine → [Imine Intermediate] → N-ethyl-3,3,3-trifluoropropan-1-amine → Ethyl(3,3,3-trifluoropropyl)amine hydrochloride
Materials:
-
3,3,3-Trifluoropropanal (1.0 equiv)[9]
-
Ethylamine (solution in THF or EtOH, 1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.2 equiv)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Hydrochloric Acid (2M solution in diethyl ether)
Procedure:
-
To a solution of 3,3,3-trifluoropropanal (1.0 equiv) in EtOAc under an inert atmosphere (N2 or Argon), add ethylamine (1.1 equiv) at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free amine.
-
Dissolve the crude amine in a minimal amount of EtOAc or diethyl ether and cool in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether until precipitation ceases.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl(3,3,3-trifluoropropyl)amine hydrochloride as a solid.
Caption: Synthetic workflow for Ethyl(3,3,3-trifluoropropyl)amine hydrochloride.
Applications in Research and Development
The utility of this molecule stems directly from its structure. It serves as a valuable precursor for creating more complex trifluoromethylated compounds.[1]
-
Pharmaceutical Synthesis: The primary application is in drug discovery. The N-ethyl-3,3,3-trifluoropropylamine moiety can be incorporated into lead compounds to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. The CF3 group can also improve cell membrane permeability and modulate pKa, potentially increasing target binding affinity.[3][4]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of this fluorinated scaffold can lead to the development of more potent and persistent herbicides, fungicides, and pesticides.[1]
-
Materials Science: Trifluorinated compounds are explored for creating advanced polymers and materials with unique properties, such as thermal stability and hydrophobicity.
Safety, Handling, and Storage
Working with any chemical intermediate requires strict adherence to safety protocols. The hydrochloride salt form mitigates the volatility of the free amine, but proper precautions remain essential.
Hazard Identification
Based on data for the title compound, it is classified as causing skin and eye irritation.[7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Dispensing: Avoid generating dust. Use appropriate tools for transferring the solid.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It should be stored away from strong oxidizing agents and incompatible materials.
Caption: Recommended safety and handling workflow for laboratory use.
Conclusion
Ethyl(3,3,3-trifluoropropyl)amine hydrochloride is a strategically important synthetic intermediate whose value is derived from the unique and beneficial properties imparted by its trifluoromethyl group. Its synthesis via reductive amination is a robust and scalable method. For researchers in medicinal chemistry, agrochemistry, and materials science, this compound represents a key tool for accessing novel molecules with enhanced performance characteristics. Adherence to the synthesis and safety protocols outlined in this guide will enable its effective and safe utilization in advancing chemical innovation.
References
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,3-Trifluoropropanal. Retrieved from [Link]
- Google Patents. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 3,3,3-Trifluoropropan-1-amine Hydrochloride in Advanced Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. [Link]
-
PubChemLite. (n.d.). Ethyl(3,3,3-trifluoropropyl)amine hydrochloride (C5H10F3N). [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. [Link]
-
ACS Publications. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. [Link]
-
Erowid. (2004). Easy P2P reductive amination with NaBH(OAc)3. [Link]
-
PubChem. (n.d.). 3,3,3-Trifluoropropylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. [Link]
-
Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis in Fluorochemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. [Link]
-
PubChem. (n.d.). N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3,3,3-Trifluoropropanal Contains condensation products. [Link]
-
iChemical. (n.d.). 3,3,3-Trifluoropropan-1-amine hydrochloride, CAS No. 2968-33-4. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1221722-74-2|Ethyl(3,3,3-trifluoropropyl)amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. PubChemLite - Ethyl(3,3,3-trifluoropropyl)amine hydrochloride (C5H10F3N) [pubchemlite.lcsb.uni.lu]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. 3,3,3-TRIFLUOROPROPYLAMINE HYDROCHLORIDE | 2968-33-4 [chemicalbook.com]
- 9. 3,3,3-Trifluoropropanal | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,3,3-Trifluoropropanal Contains condensation products [oakwoodchemical.com]
- 11. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
